molecular formula C10H22O B14484387 5-Methylnonan-2-ol CAS No. 66731-95-1

5-Methylnonan-2-ol

Cat. No.: B14484387
CAS No.: 66731-95-1
M. Wt: 158.28 g/mol
InChI Key: KZTLXVUOEODDMR-UHFFFAOYSA-N
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Description

5-Methylnonan-2-ol is an organic compound with the molecular formula C10H22O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms. This compound is part of the broader class of alcohols, which are characterized by the presence of one or more hydroxyl groups attached to a carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylnonan-2-ol can be synthesized through various methods. One common approach involves the reduction of ketones or aldehydes. For instance, the reduction of 5-methylnonan-2-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methylnonan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: 5-Methylnonan-2-one.

    Reduction: Nonane.

    Substitution: 5-Methylnonan-2-chloride or 5-Methylnonan-2-bromide.

Scientific Research Applications

5-Methylnonan-2-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylnonan-2-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with proteins, enzymes, and other biomolecules. These interactions can affect the structure and function of these molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylnonan-2-ol is unique due to its specific structure, which influences its reactivity and interactions. Its position as a secondary alcohol makes it distinct from primary and tertiary alcohols, affecting its oxidation and substitution reactions .

Properties

CAS No.

66731-95-1

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

5-methylnonan-2-ol

InChI

InChI=1S/C10H22O/c1-4-5-6-9(2)7-8-10(3)11/h9-11H,4-8H2,1-3H3

InChI Key

KZTLXVUOEODDMR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CCC(C)O

Origin of Product

United States

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